Agrimol B

Descripción general

Descripción

Agrimol B es un compuesto polifenólico natural aislado de la planta Agrimonia pilosa. Ha ganado mucha atención debido a sus posibles propiedades anticancerígenas. This compound es conocido por su capacidad para inhibir el crecimiento y la proliferación de células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Agrimol B implica varios pasos para lograr la estructura deseada. Uno de los intermediarios clave en la síntesis es la 1-(4,6-dihidroxi-2-metoxifenil-3-metilfenil)butan-1-ona. El proceso de síntesis se ha optimizado para aumentar los rendimientos generales y simplificar la generación de este intermedio .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de Agrimonia pilosa, seguida de procesos de purificación para aislar el compuesto en su forma pura. El proceso de extracción puede incluir extracción con disolventes, cromatografía y técnicas de cristalización para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Agrimol B experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar quinonas y otros productos oxidativos.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones apropiadas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir hidroquinonas .

Aplicaciones Científicas De Investigación

Chemical Applications

Agrimol B serves as a model compound in various chemical studies, particularly in polyphenolic chemistry and natural product synthesis. Its unique structure allows researchers to explore its biochemical properties and interactions with other compounds.

In biological research, this compound has been studied for its effects on cellular processes such as apoptosis, autophagy, and oxidative stress. It has shown promise as an anticancer agent, particularly against hepatocellular carcinoma (HCC) and colon carcinoma.

Case Study: Anticancer Effects on HCC

A study identified NAD(P)H: quinone dehydrogenase 1 (NQO1) as a molecular target of this compound in HCC cells. The compound inhibits the growth of these cancer cells by reducing NQO1 activity, which is crucial for cellular responses to oxidative stress. This finding highlights this compound's potential as a therapeutic agent in cancer treatment .

Medical Applications

This compound's potential in medicine extends beyond oncology. It has been investigated for its ability to mitigate side effects associated with chemotherapy, such as acute kidney injury induced by Cisplatin. This suggests its role as a supportive agent during cancer treatment .

Table 2: Summary of Medical Applications

| Application | Description |

|---|---|

| Anticancer Therapy | Inhibits growth of HCC and colon carcinoma |

| Chemotherapy Adjuvant | Reduces Cisplatin-induced acute kidney injury |

| Antibacterial Activity | Effective against specific plant pathogens |

Industrial Applications

In industrial contexts, this compound is utilized in the development of new pharmaceuticals and as a quality control marker in traditional Chinese medicine. Its efficacy and safety profiles make it a valuable component in herbal formulations .

Figure 1: Mechanism of Action of this compound

Mechanism of Action (Note: Replace with actual figure link if available)

Mecanismo De Acción

Agrimol B ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: This compound se dirige a proteínas como la NADH:quinona oxidorreductasa 1 (NQO1) y el coactivador 1-alfa del receptor activado por proliferadores de peroxisomas gamma (PGC-1α).

Vías implicadas: El compuesto influye en las vías relacionadas con el estrés oxidativo, la función mitocondrial y la autofagia.

Comparación Con Compuestos Similares

Agrimol B es único entre los compuestos polifenólicos debido a su estructura y actividades biológicas específicas. Compuestos similares incluyen:

Resveratrol: Otro compuesto polifenólico con propiedades anticancerígenas y antioxidantes.

Curcumina: Conocida por sus actividades antiinflamatorias y anticancerígenas.

Epigalocatequina galato (EGCG): Un polifenol mayor en el té verde con diversos beneficios para la salud

This compound destaca por su orientación específica a la función mitocondrial y su posible uso en terapias combinadas para el tratamiento del cáncer .

Actividad Biológica

Agrimol B, a trimeric acylphloroglucinol derived from Agrimonia pilosa Ledeb, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological effects of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Source : this compound is primarily extracted from the traditional Chinese herb Agrimonia pilosa, known for its medicinal properties.

- Chemical Structure : As a trimeric acylphloroglucinol, this compound exhibits a unique structure that contributes to its biological activity.

Inhibition of Tumor Growth

Research indicates that this compound effectively inhibits the proliferation and migration of various cancer cell lines. Key findings include:

- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) of this compound against HCT116 colorectal cancer cells was determined to be 280 nM. Higher concentrations led to significant reductions in cell viability and mitochondrial activity, indicating its cytotoxic effects on cancer cells .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by regulating proteins involved in the apoptotic pathway. It decreases anti-apoptotic proteins (Bcl-2) while increasing pro-apoptotic proteins (Bax), leading to enhanced cell death .

Cell Cycle Arrest

This compound has been shown to impede cell cycle progression by trapping cancer cells in the G0 phase. This effect is particularly relevant for preventing the reactivation of dormant cancer cells, which is a significant challenge in cancer recurrence .

Molecular Mechanisms

The mechanisms underlying the biological activity of this compound involve several key pathways:

- Mitochondrial Dysfunction : this compound induces mitochondrial oxidative stress and disrupts mitochondrial membrane potential, contributing to cell apoptosis. It inhibits the expression of mitochondrial biogenesis factors such as PGC-1α, NRF1, and TFAM .

- Matrix Metalloproteinase Inhibition : this compound suppresses matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis. This inhibition occurs through the inactivation of ERK and JNK signaling pathways .

- Proteomic Analysis : Quantitative proteomic studies have identified ER stress as a significant aspect of this compound's anticancer action, highlighting its potential to target multiple cellular pathways involved in tumor growth and survival .

Research Findings Summary

Case Studies

- Colon Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound at doses as low as 3 mg/kg significantly inhibited tumor growth without observable side effects. This suggests a promising therapeutic window for further clinical investigation .

- Prostate and Lung Cancer Cells : A study focusing on prostate and lung cancer cells revealed that this compound effectively traps these cells in the G0 phase, potentially reducing their ability to proliferate upon reactivation .

Propiedades

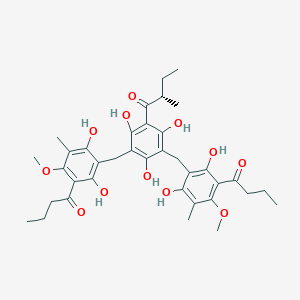

IUPAC Name |

(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHMPZMQVWDGX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970914 | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55576-66-4 | |

| Record name | Agrimol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Agrimol B in cancer cells?

A1: this compound has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that this compound exerts its anticancer activity through multiple mechanisms:

- Mitochondrial Dysfunction: this compound disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.

- Targeting NDUFS1: Research suggests that this compound can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.

Q2: Does this compound have protective effects against drug-induced toxicity?

A2: Yes, research indicates that this compound may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in this compound's action.

Q3: How does this compound affect adipogenesis?

A3: Studies have shown that this compound can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.

Q4: What is the chemical structure of this compound?

A4: this compound is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].

Q6: Has the pharmacokinetic profile of this compound been studied?

A6: Yes, a preclinical pharmacokinetic study of this compound has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine this compound concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.

Q7: What are the antibacterial properties of this compound?

A7: this compound exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).

Q8: What are some potential applications of this compound based on the current research?

A8: The research suggests several potential applications for this compound:

- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.

- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight this compound as a potential candidate for further investigation in cancer therapy [, ].

- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.